10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate
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Overview
Description
10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a selenocyanate group attached to a decyl chain, which is further connected to a biphenyl structure with a methyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate typically involves the following steps:
Preparation of 4’-Methyl[1,1’-biphenyl]-4-yl decyl bromide: This intermediate can be synthesized by reacting 4’-methyl[1,1’-biphenyl]-4-yl decanol with phosphorus tribromide (PBr3) under anhydrous conditions.
Formation of the selenocyanate: The bromide intermediate is then reacted with potassium selenocyanate (KSeCN) in an aprotic solvent such as dimethylformamide (DMF) to yield the desired selenocyanate compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or diselenide compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as triethylamine (TEA) and are conducted in polar aprotic solvents like DMF or acetonitrile.
Major Products
Oxidation: Seleninic acid derivatives.
Reduction: Selenol or diselenide compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate involves its ability to modulate redox processes and interact with cellular targets. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to apoptosis. Additionally, the compound can enhance the activity of antioxidant enzymes such as glutathione peroxidase, providing a protective effect against oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- p-Xylene selenocyanate
- Benzyl selenocyanate
- 1,4-Phenylenebis(methylene)selenocyanate
Uniqueness
10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate is unique due to its specific structural features, including the biphenyl core with a methyl substitution and the long decyl chain.
Properties
CAS No. |
919488-45-2 |
---|---|
Molecular Formula |
C24H31NSe |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
10-[4-(4-methylphenyl)phenyl]decyl selenocyanate |
InChI |
InChI=1S/C24H31NSe/c1-21-11-15-23(16-12-21)24-17-13-22(14-18-24)10-8-6-4-2-3-5-7-9-19-26-20-25/h11-18H,2-10,19H2,1H3 |
InChI Key |
CAWRGIAXPVXRMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCCCCC[Se]C#N |
Origin of Product |
United States |
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